molecular formula C11H7Cl2NO B6367988 4-(2,4-Dichlorophenyl)pyridin-2(1H)-one CAS No. 1173155-55-9

4-(2,4-Dichlorophenyl)pyridin-2(1H)-one

Cat. No.: B6367988
CAS No.: 1173155-55-9
M. Wt: 240.08 g/mol
InChI Key: DZJYFDFELAEJJK-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)pyridin-2(1H)-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminopyridine under basic conditions. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the pyridinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)pyridin-2(1H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    4-(2,4-Dichlorophenyl)pyridine: Lacks the carbonyl group, leading to different reactivity and biological activity.

    2-(2,4-Dichlorophenyl)pyridin-3-ol:

    4-(2,4-Dichlorophenyl)-3,5-dimethylpyridin-2(1H)-one: Features additional methyl groups, which can influence its steric and electronic properties.

Uniqueness: 4-(2,4-Dichlorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a pyridinone ring and a dichlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-1-2-9(10(13)6-8)7-3-4-14-11(15)5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJYFDFELAEJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683030
Record name 4-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173155-55-9
Record name 4-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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